molecular formula C20H17N3O3 B4940176 N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide

N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B4940176
M. Wt: 347.4 g/mol
InChI Key: QVCHUOXTWNURMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809090B2

Procedure details

1.84 g (10 mmol) of 4-aminodiphenylamine, 1.81 g (10 mmol) of 4-nitrophenylacetic acid and 1.48 g (11 mmol) of hydroxybenzotriazole in 40 ml of THF are dissolved successively in a 100 ml flask. Then 2.27 g (11 mmol) of 1,3-dicyclohexylcarbodiimide (DCC) is added and the reaction mixture is agitated for 15 hours. A precipitate of dicyclohexylurea (DCU) forms which is filtered and rinsed with 100 ml of ethyl acetate. The filtrate is then washed successively with 50 ml of a saturated solution of Na2CO3, 50 ml of water, 50 ml of a molar solution of HCl and finally 2×50 ml of salt water. The organic phase is dried over magnesium sulphate, filtered and concentrated under vacuum. The residue is purified rapidly on a silica gel column (eluent: heptane/ethyl acetate 1/1). The purest fractions are collected and evaporated under vacuum in order to produce a brown powder. The product is used as it is in the following stage.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](O)=[O:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].OC1C2N=NNC=2C=CC=1.C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[N+:15]([C:18]1[CH:19]=[CH:20][C:21]([CH2:24][C:25]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([NH:7][C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:9][CH:10]=2)=[O:26])=[CH:22][CH:23]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
Name
Quantity
1.81 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.48 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is agitated for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A precipitate of dicyclohexylurea (DCU) forms which is filtered
WASH
Type
WASH
Details
rinsed with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The filtrate is then washed successively with 50 ml of a saturated solution of Na2CO3, 50 ml of water, 50 ml of a molar solution of HCl and finally 2×50 ml of salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified rapidly on a silica gel column (eluent: heptane/ethyl acetate 1/1)
CUSTOM
Type
CUSTOM
Details
The purest fractions are collected
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum in order
CUSTOM
Type
CUSTOM
Details
to produce a brown powder

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.